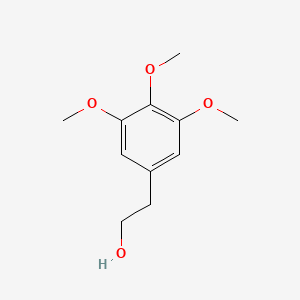

2-(3,4,5-Trimethoxyphenyl)ethanol

説明

Historical Context and Significance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Biology and Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on cellular mechanics, particularly its ability to interact with tubulin. researchgate.net Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, most notably mitosis. researchgate.net The disruption of microtubule dynamics is a proven strategy for inducing cell cycle arrest and apoptosis, making it a highly attractive target for anticancer drug development. researchgate.net

The significance of the TMP group stems from its presence in potent, naturally occurring antimitotic agents. Colchicine (B1669291), an alkaloid isolated from the autumn crocus, is a classic example. Its ability to bind to the interface of the α/β-tubulin heterodimer, now known as the colchicine binding site, prevents microtubule polymerization and arrests cells in mitosis. A key structural feature responsible for this activity is its A-ring, which is a 3,4,5-trimethoxyphenyl group. nih.gov Similarly, combretastatin (B1194345) A-4 (CA-4), isolated from the South African bush willow tree Combretum caffrum, is another powerful tubulin inhibitor that features the TMP moiety. This moiety anchors the molecule within the colchicine binding site, establishing it as a critical pharmacophore for high-affinity binding. acs.orgnih.gov

Inspired by these natural products, medicinal chemists have extensively utilized the 3,4,5-trimethoxyphenyl group to design and synthesize countless novel tubulin inhibitors. nih.govnih.gov Research has consistently shown that this specific substitution pattern is often optimal for activity, playing a crucial role in establishing the correct conformation for binding to tubulin. acs.orgacs.org Beyond tubulin inhibition, the TMP motif has been incorporated into compounds targeting other biological pathways, including oncogenic K-Ras signaling, underscoring its versatility and enduring importance in the quest for new therapeutic agents. nih.gov The development of bioactive heterocycles and chalcones frequently retains the 3,4,5-trimethoxyphenyl fragment as a cornerstone of their design to ensure potent antiproliferative activity. nih.govnih.gov

Role of 2-(3,4,5-Trimethoxyphenyl)ethanol as a Synthetic Precursor in Organic Chemistry Research

In organic synthesis, this compound represents a valuable and versatile starting material. Its utility stems from the combination of the pharmacologically significant 3,4,5-trimethoxyphenyl group and a reactive primary alcohol functional group. This alcohol can be readily transformed into various other functional groups, providing a gateway to a diverse range of more complex molecules.

The primary alcohol of this compound can be oxidized under controlled conditions to furnish 3,4,5-trimethoxyphenylacetaldehyde (B1229130) or further to 3,4,5-trimethoxyphenylacetic acid. These aldehydes and carboxylic acids are themselves important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For instance, related aldehydes like 3,4,5-trimethoxybenzaldehyde (B134019) are cornerstone reactants in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones or the Erlenmeyer-Plöchl reaction to produce azlactones, which are precursors to amino acids and other heterocyclic systems. nih.govnih.govwikipedia.org

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or transformed into a halide. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of nitrogen, sulfur, or other carbon-based functionalities. This strategy is fundamental for building the carbon skeleton and introducing the diversity needed for structure-activity relationship (SAR) studies. For example, the synthesis of various phenethylamine (B48288) derivatives, a class of compounds with significant neurological activity, can be envisioned starting from such activated precursors.

The synthesis of pharmaceutically important intermediates, such as chiral alcohols for NK-1 receptor antagonists, often relies on the reduction of a corresponding ketone. researchgate.net Conversely, a molecule like this compound provides the core phenyl-ethanol structure, which can be elaborated upon to create libraries of compounds for biological screening. For example, it can serve as a precursor for synthesizing novel pyrimidine (B1678525) or pyrrolizine derivatives, which have shown promise as cytotoxic agents. nih.govnih.gov The compound thus provides a strategic entry point for creating analogues of known tubulin inhibitors or for exploring new chemical space while retaining the essential tubulin-binding TMP moiety.

Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHJWVUNNCFNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442090 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-48-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl Ethanol and Its Derivatives

Direct Synthesis Pathways and Reactivity of 2-(3,4,5-Trimethoxyphenyl)ethanol

This compound, also known as 3,4,5-trimethoxyphenethyl alcohol, is a valuable chemical intermediate. nih.gov One common method for its synthesis involves the reduction of 3,4,5-trimethoxyphenylacetic acid. This reduction can be effectively carried out using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran. prepchem.com An alternative approach is the reduction of a corresponding ester, for instance, by heating a solution of ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate with sodium hydroxide (B78521) in methanol.

The reactivity of this compound is primarily centered around the hydroxyl group. This alcohol functionality allows for further chemical transformations, such as esterification or conversion into a better leaving group, like a tosylate, for subsequent nucleophilic substitution reactions.

Synthesis of Key Intermediates Incorporating the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key structural feature in many biologically active compounds. The synthesis of various intermediates containing this moiety is crucial for the development of new chemical entities.

Formation of 2-(3,4,5-Trimethoxyphenyl)ethyl Tosylate

2-(3,4,5-Trimethoxyphenyl)ethyl tosylate is a key intermediate for introducing the 2-(3,4,5-trimethoxyphenyl)ethyl group into other molecules. It is typically synthesized from this compound by reaction with p-toluenesulfonyl chloride (TsCl). This reaction is often carried out in the presence of a base, such as pyridine (B92270), in a solvent like dichloromethane. google.comchemicalbook.com The tosylate group is an excellent leaving group, making this compound highly reactive towards nucleophiles.

Table 1: Synthesis of Tosylates

| Starting Alcohol | Reagent | Base | Solvent | Product | Reference |

| This compound | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 2-(3,4,5-Trimethoxyphenyl)ethyl Tosylate | google.com |

| Ethanol (B145695) | p-Toluenesulfonyl chloride | Pyridine | - | Ethyl p-toluenesulfonate | chemicalbook.comsigmaaldrich.com |

Preparation of 3,4,5-Trimethoxybenzothioamide

3,4,5-Trimethoxybenzothioamide can be synthesized from 3,4,5-trimethoxybenzonitrile. The nitrile is first converted to the corresponding thiobenzamide (B147508) through thiohydrolysis. This thiobenzamide can then be used in the synthesis of more complex heterocyclic structures. For example, it can be S-benzylated and subsequently reacted with arylisothiocyanates to form S-benzyliso-N-arylthiocarbamoyl-p-methoxythiobenzamides. zenodo.org These intermediates can then undergo oxidative debenzylation and cyclization to yield 3-arylimino-5-p-methoxyphenyl-1,2,4-dithiazoles. zenodo.org

Another application of the 3,4,5-trimethoxyphenyl moiety is in the synthesis of thiadiazole derivatives. For instance, 3,4,5-trimethoxybenzylidenethiocarbonohydrazide can be prepared and then reacted with substituted isothiocyanates to form (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides. mdpi.com These can then be cyclized to produce 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines. mdpi.com

Derivations from 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is a versatile building block for the synthesis of various heterocyclic compounds. It can be prepared by the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone. prepchem.comchemicalbook.com The bromine atom in this compound is a good leaving group, allowing for nucleophilic substitution reactions.

For example, it can be reacted with 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base like cesium carbonate to yield 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. mdpi.com Similarly, reaction with 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in dimethylformamide (DMF) with cesium carbonate produces 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one. mdpi.com

Table 2: Derivatives from 2-Bromo-1-phenylethanone Analogs

| Bromo-ketone | Nucleophile | Base | Solvent | Product | Reference |

| 2-Bromo-1-phenylethanone | 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Cesium Carbonate | DMF | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | mdpi.com |

| 2-Bromo-1-phenylethan-1-one | 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Cesium Carbonate | DMF | 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | mdpi.com |

Oxazolone (B7731731) and Imidazolone (B8795221) Ring Systems Containing the 3,4,5-Trimethoxyphenyl Moiety

Oxazolone and imidazolone ring systems are important heterocyclic scaffolds in medicinal chemistry. The Erlenmeyer-Plochl reaction is a classical method for synthesizing unsaturated 5(4H)-oxazolones. researchgate.net This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base. researchgate.netsphinxsai.com

While direct synthesis of oxazolones with the 3,4,5-trimethoxyphenyl moiety is not explicitly detailed in the provided context, the general synthetic principles can be applied. For instance, reacting 3,4,5-trimethoxybenzaldehyde (B134019) with an N-acylglycine, such as hippuric acid, under Erlenmeyer-Plochl conditions would be a plausible route to the corresponding oxazolone.

Furthermore, oxazolones can serve as precursors for the synthesis of imidazolones. sphinxsai.com The general strategy involves the reaction of the oxazolone with a primary amine.

Synthesis of 3,4,5-Trimethoxy-4'-hydroxystilbene Derivatives

Stilbene (B7821643) derivatives are another class of compounds where the 3,4,5-trimethoxyphenyl moiety is frequently incorporated. One synthetic route to 3,4,5-trimethoxy-4'-hydroxystilbene derivatives involves the Wittig-Horner reaction. google.com This method includes the reaction of a phosphonate, such as p-methoxybenzyl dimethyl phosphate, with 3,5-disubstituted benzaldehydes in the presence of a base like sodium methoxide. google.com

Another approach involves the Knoevenagel condensation. For example, the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile can produce 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a stilbene analogue. researchgate.net

Derivatives of 3,4,5-trimethoxy-4'-hydroxystilbene can be prepared by alkylation of the hydroxyl group. For instance, reaction with ethyl bromoacetate (B1195939) in dry DMF yields ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate. researchgate.net

Table 3: Synthesis of Stilbene Derivatives

| Aldehyde | Phosphonate/Acetonitrile | Base | Product | Reference |

| 3,5-Disubstituted benzaldehyde | p-Methoxybenzyl dimethyl phosphate | Sodium methoxide | (E)-3,4',5-trimethoxy stilbene | google.com |

| 3,4,5-Trimethoxybenzaldehyde | (4-Methoxyphenyl)acetonitrile | NaOH | 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | researchgate.net |

Synthesis of 2-(3,4,5-Trimethoxyphenyl)thiocarbamide

The synthesis of 2-(3,4,5-Trimethoxyphenyl)thiocarbamide is achieved through a direct reaction between 2-(3,4,5-trimethoxyphenyl)ethanamine and thiourea (B124793). orientjchem.org This condensation reaction is typically carried out by refluxing the two starting materials in a suitable solvent, such as isopropanol, for several hours. orientjchem.org During the reaction, the initially suspended reactants dissolve, and the product, 2-(3,4,5-trimethoxyphenyl)thiocarbamide, gradually separates from the solution. orientjchem.org Basification of the reaction mixture with a mild base like dilute ammonium (B1175870) hydroxide facilitates the isolation of the crystalline product. orientjchem.org The purity of the synthesized compound can be assessed using techniques like Thin Layer Chromatography (TLC) on silica (B1680970) gel. orientjchem.org Structural confirmation is typically established through elemental analysis and spectroscopic methods. orientjchem.orgorientjchem.org

Table 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)thiocarbamide

| Reactants | Reagents/Solvents | Reaction Conditions | Product |

|---|

Advanced Synthetic Strategies for Complex 3,4,5-Trimethoxyphenyl-Containing Analogues

The 3,4,5-trimethoxyphenyl moiety is a common feature in a variety of complex heterocyclic analogues. Advanced synthetic strategies are employed to construct these molecules, often involving multicomponent reactions or specialized condensation and cyclization techniques.

Hantzsch Condensation Reactions for Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. In the context of 3,4,5-trimethoxyphenyl derivatives, this reaction typically involves the condensation of an α-haloketone, such as 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, with a thiourea or thioacetamide. nih.govnih.gov

For instance, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) can be synthesized by refluxing 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea in ethanol. nih.govmdpi.com The reaction proceeds via the initial formation of an intermediate which then cyclizes to form the thiazole ring. mdpi.com The use of environmentally benign and reusable catalysts, such as silica-supported tungstosilisic acid, has been explored to improve the efficiency and greenness of this one-pot, three-component condensation. mdpi.com This approach allows for the reaction of an α-haloketone, thiourea, and various substituted benzaldehydes to generate a library of thiazole derivatives. mdpi.com

Table 2: Hantzsch Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine

| Reactants | Reagents/Solvents | Reaction Conditions | Product |

|---|

Claisen-Schmidt Condensation Reactions for Chalcone (B49325) and Benzopyranone Analogues

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to a variety of flavonoids and other biologically important molecules. nih.gov This base- or acid-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. nih.govrsc.orgyoutube.com To synthesize chalcones bearing the 3,4,5-trimethoxyphenyl group, 3,4,5-trimethoxybenzaldehyde is often reacted with a substituted acetophenone (B1666503) in the presence of a base like sodium hydroxide in ethanol. youtube.comnih.govnih.gov These chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.govresearchgate.net

Cyclization Reactions for Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives containing the 3,4,5-trimethoxyphenyl moiety can be synthesized through various cyclization strategies. A common approach involves the cyclodehydration of diacylhydrazines. openmedicinalchemistryjournal.com Another method is the oxidative cyclization of acylthiosemicarbazides. openmedicinalchemistryjournal.comjchemrev.comjchemrev.com For example, 5-aryl-2-amino-1,3,4-oxadiazoles can be produced from the cyclization of acylthiosemicarbazides using oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or iodine. openmedicinalchemistryjournal.comjchemrev.comjchemrev.comnih.gov The synthesis of the precursor acyl hydrazide often starts from a corresponding ester, which is reacted with hydrazine (B178648) hydrate. researchgate.net The resulting hydrazide can then be reacted with carbon disulfide in a basic solution to form a dithiocarbazate, which upon treatment with an acid, cyclizes to the 1,3,4-oxadiazole-2-thiol. openmedicinalchemistryjournal.comresearchgate.net

A specific example involves the reaction of 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one with aryl carboxylic acid hydrazides in boiling ethanol to yield the corresponding aroyl hydrazide derivatives, which are precursors to oxadiazoles. nih.gov

One-Pot Multicomponent Reactions for Imidazole Synthesis

One-pot multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of highly substituted imidazoles. researchgate.net A general and versatile method for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves a four-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aromatic aldehyde, a primary amine, and an ammonium salt (like ammonium acetate). researchgate.net By using a derivative of this compound as the amine component, this reaction can be adapted to produce imidazoles bearing the desired substituent.

Analytical Characterization Techniques Employed in the Synthesis of 3,4,5-Trimethoxyphenyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of compounds containing the 3,4,5-trimethoxyphenyl moiety, characteristic signals are observed. For instance, in ethanol derivatives, the protons of the ethyl group typically appear as two multiplets, corresponding to the -CH2- group adjacent to the aromatic ring and the -CH2- group bonded to the hydroxyl. docbrown.info The aromatic protons on the trimethoxy-substituted ring usually present as a singlet due to their chemical equivalence. The methoxy (B1213986) groups (-OCH3) give rise to intense singlet signals, typically in the range of 3.5-4.0 ppm. researchgate.net For example, the ¹H NMR spectrum of 2,2',3-trihydroxy-5-methoxybiphenyl shows a singlet for the methoxy protons at 3.47 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two aliphatic carbons of the ethanol chain, the aromatic carbons, and the methoxy group carbons. The carbon atoms of the methoxy groups show characteristic resonances, as do the substituted and unsubstituted carbons of the benzene (B151609) ring. docbrown.info

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-(trimethoxysilyl)pentanoic acid | CDCl₃ | 0.53-0.58 (m, 2H, SiCH₂), 1.31-1.39 (m, 2H, SiCH₂CH₂), 1.50-1.60 (m, 2H, SiCH₂CH₂CH₂), 2.21-2.25 (m, 2H, CH₂COOH), 3.45 (s, 9H, SiOCH₃), 9.43 (s, 1H, COOH) rsc.org |

| 5-(triethoxysilyl)pentanoic acid | CDCl₃ | 0.53-0.58 (m, 2H, SiCH₂), 1.11-1.15 (m, 9H, SiOCH₂CH₃), 1.34-1.42 (m, 2H, SiCH₂CH₂), 1.55-1.62 (m, 2H, SiCH₂CH₂CH₂), 2.23-2.27 (m, 2H, CH₂COOH), 3.70-3.78 (m, 6H, SiOCH₂CH₃), 10.68 (s, 1H, COOH) rsc.org |

| 3,4,5-Trimethoxybenzyl alcohol | - | Data available but specific shifts not detailed in the provided search result. chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For 3,4,5-trimethoxyphenyl compounds, MS is crucial for confirming the molecular formula.

Electron ionization (EI) often leads to fragmentation, providing structural clues. In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For example, the mass spectrum of ethanol shows a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.info

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For instance, the HRMS of (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide showed the [M+H]⁺ ion at m/z 544.2491, which was in close agreement with the calculated value of 544.2494 for C₃₃H₃₅FNO₅⁺. mdpi.com

| Compound | Ionization Method | Observed m/z | Assignment |

|---|---|---|---|

| 2-(4-diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol | Predicted ESI | 463.25914 | [M+H]⁺ uni.lu |

| 2-(4-diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol | Predicted ESI | 485.24108 | [M+Na]⁺ uni.lu |

| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | HRMS (ESI) | 544.2491 | [M+H]⁺ mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic ring are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches appear between 2850 and 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy groups and the alcohol are also prominent, usually found in the 1000-1300 cm⁻¹ range. docbrown.infonist.govsapub.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Alcohol (O-H) | 3200-3600 (broad) | Stretching docbrown.info |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching sapub.org |

| Aromatic C=C | 1450-1600 | Stretching |

| Ether/Alcohol (C-O) | 1000-1300 (strong) | Stretching |

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and other elements in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and O are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. This technique was used to confirm the structure of novel trimethoxyphenyl-based analogues synthesized as potential anticancer agents. nih.gov

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 62.25% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 7.60% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 30.15% |

X-ray Diffraction (XRD) and Crystallographic Studies

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and stereochemistry.

While obtaining a crystal structure for the parent compound this compound may depend on its ability to form suitable single crystals, derivatives are often characterized using this method. For example, the crystal structure of (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione was determined, revealing details about its molecular conformation and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.net Similarly, the structure of a Ni-S complex featuring a trimethoxyphenyl group was elucidated by single-crystal XRD, confirming its configuration and bond lengths. acs.org Such studies provide invaluable insight into the solid-state packing and non-covalent interactions that govern the crystal architecture. researchgate.netjyu.fi

| Parameter | Value |

|---|---|

| Compound | (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione researchgate.net |

| Molecular Formula | C₁₈H₂₀N₂O₇ researchgate.net |

| Dihedral Angle (Aromatic Rings) | 7.28 (7)° researchgate.net |

| Key Interactions | Intramolecular O—H⋯O hydrogen bond; Weak C—H⋯O hydrogen bonds; Aromatic π–π stacking researchgate.net |

Pharmacological and Biological Activities of 2 3,4,5 Trimethoxyphenyl Ethanol Analogues and Derivatives

Anticancer and Antiproliferative Activities

Analogues and derivatives of 2-(3,4,5-trimethoxyphenyl)ethanol are renowned for their potent anticancer and antiproliferative properties. The TMP group is a critical element for the cytotoxic activity observed in numerous inhibitors of tubulin polymerization, such as the natural product combretastatin (B1194345) A-4 (CA-4). nih.govscielo.br By incorporating this key moiety, medicinal chemists have developed a diverse array of compounds that effectively inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Profiles Against Human Cancer Cell Lines

A significant body of research has demonstrated the broad-spectrum in vitro cytotoxicity of this compound analogues against a panel of human cancer cell lines. These compounds have shown efficacy against cancers of the lung (A549), cervix (HeLa), liver (HepG2, BEL-7402), breast (MCF-7, MDA-MB-231, Bcap37), fibrosarcoma (HT-1080), stomach (SGC-7901, BGC823, MGC-803), prostate (PC3), and leukemia (KB, KBvin).

For instance, a series of novel trimethoxyphenyl-based analogues, developed by modifying an azalactone ring, exhibited potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. Specifically, compounds designated as 9 , 10 , and 11 showed impressive IC₅₀ values of 1.38 µM, 2.11 µM, and 3.21 µM, respectively. nih.gov Another study focused on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, with compound 9p demonstrating potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. scielo.br

Similarly, indole-based chalcone (B49325) derivatives incorporating the trimethoxyphenyl moiety were synthesized and evaluated. nih.govnih.gov Among these, compound 9e , which features a 2-methoxycarbonyl-6-methoxy-N-1H-indole group, was particularly effective against several human cancer cell lines, showing the highest potency against the human promyelocytic leukemia HL-60 cell line. nih.govnih.gov Furthermore, the compound (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b) was identified as a highly potent agent with IC₅₀ values of 0.39 µM in MCF-7 breast cancer cells and 0.37 µM in leukemia HL-60 cells. nih.gov

The compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) also displayed significant anti-proliferative activity against human gastric adenocarcinoma (SGC-7901), non-small cell lung cancer (A549), and fibrosarcoma (HT-1080) cell lines. scientificarchives.com In studies involving 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, compound 4g (the 3-methyl-4-methoxybenzo[b]thiophene derivative) was exceptionally potent, with IC₅₀ values in the nanomolar range (16–23 nM) against a panel of cancer cell lines including HeLa cells. nih.gov

| Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 9 | HepG2 | 1.38 | nih.gov |

| Compound 10 | HepG2 | 2.11 | nih.gov |

| Compound 11 | HepG2 | 3.21 | nih.gov |

| Compound 9p | HeLa, MCF-7, A549 | Potent Activity (Specific values not detailed in abstract) | scielo.br |

| Compound 22b | MCF-7 | 0.39 | nih.gov |

| Compound 22b | MDA-MB-231 | 0.77 | nih.gov |

| Compound 22b | HL-60 | 0.37 | nih.gov |

| Compound 4g | L1210, FM3A, Molt/4, CEM, HeLa | 0.016 - 0.023 | nih.gov |

| Compound 6f | SGC-7901, A549, HT-1080 | Significant Activity (Specific values not detailed in abstract) | scientificarchives.com |

Inhibition of Tubulin Polymerization

A primary mechanism underlying the anticancer activity of many this compound analogues is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. nih.gov By interfering with microtubule dynamics, these compounds disrupt the cell cycle, leading to mitotic arrest and subsequent cell death.

The trimethoxyphenyl moiety is known to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. nih.gov Numerous studies have confirmed this mechanism for various analogues. For example, the trimethoxyphenyl-based compounds 9 , 10 , and 11 were shown to be potent inhibitors of β-tubulin polymerization. nih.gov Similarly, compound 9p from the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine series effectively inhibited tubulin polymerization in a manner comparable to CA-4. scielo.brresearchgate.net

The 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivative 4g was a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.67 µM. nih.gov Several other compounds in this series were even more potent than CA-4 as inhibitors of tubulin assembly. nih.gov Research on 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives also highlighted their role as tubulin polymerization inhibitors. nih.gov The compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) was also found to exert its anticancer effects by disrupting tubulin polymerization. scientificarchives.com

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Source |

|---|---|---|

| Compound 4g | 0.67 | nih.gov |

| Compounds 4e, 4f, 4m | More potent than CA-4 | nih.gov |

| Compound 9p | Effective inhibition, concentration-dependent | scielo.brresearchgate.net |

| Compounds 9, 10, 11 | Potent inhibition | nih.gov |

Cell Cycle Modulation and Arrest (e.g., G2/M Phase Arrest)

As a direct consequence of their ability to inhibit tubulin polymerization, these trimethoxyphenyl derivatives effectively modulate the cell cycle, predominantly causing an arrest in the G2/M phase. Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from progressing from metaphase to anaphase, ultimately halting cell division. nih.gov

Flow cytometry analysis has been a key tool in demonstrating this effect. Treatment of HepG2 cancer cells with compound 9 led to a significant accumulation of cells in the G2/M phase of the cell cycle, with the cell population in this phase increasing nearly threefold compared to untreated control cells. nih.gov Similarly, compound 4g caused K562 cancer cells to arrest in the G2/M phase. nih.gov The pyridine-based analogue 9p was also shown to induce G2/M phase cell cycle arrest in HeLa cells. scielo.br

Further evidence comes from studies on other analogues. 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ) blocked A549 and H460 non-small cell lung cancer cells at the G2/M phase. nih.gov The compound 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) induced cell cycle arrest in the G2/M phase in human non-small cell lung cancer A549 cells. researchgate.net Likewise, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) was found to induce G2/M arrest in HT-1080 cells. scientificarchives.com This consistent pattern of G2/M arrest underscores the common mechanism of action shared by these diverse analogues, rooted in their interaction with the tubulin-microtubule system.

Induction of Apoptosis and Programmed Cell Death Pathways

Prolonged arrest at the G2/M phase typically triggers programmed cell death, or apoptosis, which is a crucial mechanism for eliminating cancerous cells. Analogues of this compound have been shown to be potent inducers of apoptosis through various signaling pathways.

The apoptotic potential of compound 9 in HepG2 cells was demonstrated by a significant increase in Annexin-V-positive cells. nih.gov Mechanistic studies revealed that it decreased the mitochondrial membrane potential and the level of the anti-apoptotic protein Bcl-2, while boosting the levels of the pro-apoptotic proteins p53 and Bax. nih.gov The pyridine (B92270) analogue 9p also effectively induced apoptosis in HeLa cells. scielo.br

The seleninyl phenol derivative SQ induced apoptosis in A549 and H460 cells by activating the mitochondrial apoptotic pathway and enhancing the generation of reactive oxygen species (ROS). nih.gov The dithiol-one oxime derivative 6f was shown to induce apoptosis in HT-1080 cells through caspase activation and a decrease in mitochondrial membrane potential. scientificarchives.com The induction of apoptosis is a key downstream effect of the cell cycle arrest caused by these tubulin-targeting agents, representing the ultimate step in their anticancer activity.

Modulation of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

Several derivatives containing the trimethoxyphenyl moiety have been investigated for their ability to inhibit P-gp and reverse MDR. These compounds, often referred to as chemosensitizers or MDR modulators, can restore the efficacy of conventional anticancer drugs when used in combination therapy. nih.gov

Research has shown that derivatives carrying an (E)-3-(3,4,5-trimethoxyphenyl)vinyl group or a 3,4,5-trimethoxyphenyl group can be potent P-gp inhibitors. nih.gov A study on dual P-gp and human carbonic anhydrase XII (hCA XII) inhibitors identified compounds with these moieties that significantly enhanced the cytotoxicity of doxorubicin (B1662922) in resistant cell lines. nih.gov Specifically, compounds 5 and 14 from this series were highlighted as promising chemosensitizers. nih.gov

Furthermore, studies on trimethoxybenzoic acid and gallic acid derivatives have shown their potential as efflux pump inhibitors. Structure-activity relationship analyses suggested that the trimethoxybenzoic acid scaffold is important for this inhibitory activity. Another class of compounds, trimethoxybenzanilides, have also been developed as P-gp modulators, demonstrating submicromolar IC₅₀ inhibitory activity. These findings indicate that the trimethoxyphenyl scaffold is not only valuable for direct cytotoxic agents but also for developing inhibitors that can overcome drug resistance in cancer cells.

Multidrug Resistance-associated Protein (MRP) Inhibition

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-associated Proteins (MRPs), is a key mechanism. These proteins function as efflux pumps, reducing intracellular drug concentrations. While some compounds containing the 3,4,5-trimethoxyphenyl moiety have demonstrated efficacy in multidrug-resistant cancer cell lines, direct evidence specifically implicating this compound analogues as inhibitors of MRPs is limited in the current scientific literature.

For instance, studies on novel 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles have shown that the most active compounds retain full activity in multidrug-resistant cancer cells. This suggests that these molecules may evade the efflux mechanisms of MDR proteins or potentially act as their inhibitors, although the precise mechanism has not been fully elucidated. Further research is needed to determine if these or other related analogues directly interact with and inhibit MRPs. General reviews on MRPs indicate that MRP3, for example, can transport a variety of conjugated organic compounds, but specific inhibitors among the this compound class have not been identified. mdpi.comnih.gov

Inhibition of Cancer Cell Migration and Colony Formation

The ability of cancer cells to migrate and form colonies is fundamental to tumor invasion and metastasis. Several studies have highlighted the potential of compounds containing the 3,4,5-trimethoxyphenyl group to inhibit these processes.

Chalcones featuring a 3,4,5-trimethoxyphenyl ring have been identified as potent inhibitors of cancer cell migration. nih.govnih.gov These compounds were shown to inhibit human breast cancer cell migration in both scratch wound and Boyden chamber assays. nih.gov The mechanism of action is often linked to their ability to interfere with microtubule dynamics, which are crucial for cell motility. nih.govnih.gov

Similarly, other derivatives have demonstrated the ability to suppress the metastatic characteristics of cancer cells. For example, a class of small molecule inhibitors known as Mortaparibs has been shown to compromise the migration and invasion of metastatic cancer cells at non-cytotoxic doses through pathways that can be independent of p53. nih.gov Furthermore, some studies have shown that certain ethanol (B145695) extracts can significantly inhibit the colony-forming efficacy of cancer cells in a dose-dependent manner. nih.gov

The table below summarizes the findings on the inhibition of cancer cell migration and colony formation by derivatives containing the 3,4,5-trimethoxyphenyl moiety.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 3,4,5-Trimethoxychalcones | Human breast cancer cells | Inhibition of cell migration in scratch wound and Boyden chamber assays. | nih.gov |

| Mortaparibs | Saos2, SKOV3 | Delay in cell migration and reduction in cell invasion. | nih.gov |

| Ethanol extract of Chloromonas sp. | Various cancer cells | Significant decrease in colony number. | nih.gov |

Anti-inflammatory Properties

The 3,4,5-trimethoxybenzyl moiety is found in compounds known for their anti-inflammatory activity. This activity is often attributed to the modulation of key enzymes and pathways involved in the inflammatory response.

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation through the production of prostaglandins. mdpi.com Several analogues of this compound have been investigated for their COX-inhibitory activity.

A study on 2-(trimethoxyphenyl)-thiazoles demonstrated that some of these compounds are effective inhibitors of both COX-1 and COX-2. uwc.ac.za Molecular docking studies suggest that the 3,4,5-trimethoxyphenyl ring of these compounds can fit into the binding channel of COX-2. uwc.ac.za Furthermore, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker resulted in derivatives with enhanced anti-inflammatory activity and increased inhibition of COX-2 compared to the parent drugs. mdpi.comnih.govnih.govnih.gov For example, a ketoprofen derivative inhibited COX-2 by 94%, a significant increase from the 49% inhibition by ketoprofen alone. mdpi.comnih.govnih.gov

The following table presents data on the COX-2 inhibitory activity of some of these derivatives.

| Compound | Parent NSAID | % COX-2 Inhibition | Reference(s) |

| Ibuprofen Derivative (21) | Ibuprofen | 67% | mdpi.comnih.gov |

| Ketoprofen Derivative (19) | Ketoprofen | 94% | mdpi.comnih.gov |

| Ibuprofen (parent drug) | - | 46% | mdpi.comnih.gov |

| Ketoprofen (parent drug) | - | 49% | mdpi.comnih.gov |

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory cascade, and its overexpression is linked to various inflammatory conditions and cancers. nih.gov The inhibition of iNOS is a therapeutic strategy for managing such diseases. nih.govnih.gov

Chalcones, which can incorporate the 3,4,5-trimethoxyphenyl moiety, are a class of compounds that have been identified as iNOS inhibitors. nih.gov A synthesized ciprofloxacin (B1669076) chalcone hybrid containing a 3,4,5-trimethoxy group was shown to possess anti-proliferative and pro-apoptotic activities, and it influenced the expression of inflammatory markers like COX-2 and TNF-α. nih.gov While this study did not directly measure iNOS inhibition, the modulation of related inflammatory pathways suggests a potential role. The broader class of chalcones has been reviewed as containing promising iNOS inhibitors, indicating a valuable direction for future research on trimethoxyphenyl-containing analogues. nih.gov

Attenuation of Acute Phase Bone Marrow Response and Nitro-Oxidative Stress

The acute phase response is a systemic reaction to inflammation, infection, or tissue injury, often involving changes in the bone marrow. nih.gov There is currently a lack of direct scientific evidence linking this compound analogues to the attenuation of the acute phase bone marrow response.

However, related compounds have shown promise in combating nitro-oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) and reactive nitrogen species (RNS) like nitric oxide (NO). A synthetic salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated neuroprotective effects against sodium nitroprusside (an NO donor)-induced cytotoxicity in HT22 cells. Its protective mechanism was attributed to the inhibition of intracellular ROS and NO production and the regulation of apoptosis-related gene and protein expression. Although this compound has a single methoxy (B1213986) group, these findings suggest that methoxyphenylethanol derivatives could be a promising area for research into agents that mitigate nitro-oxidative stress. Chronic ethanol consumption itself is known to induce oxidative stress, leading to increased superoxide (B77818) dismutase activity and lipid peroxidation.

Neuropharmacological Activities and Neuroprotection

The nervous system is a target for many pharmacological agents, and compounds with the 2-(phenylethanol) structure have been explored for their neuropharmacological and neuroprotective potential.

Ethanol itself has complex effects on the central nervous system, acting on various receptors including NMDA, GABA-A, and serotonin (B10506) receptors. Research into analogues of this compound suggests potential for neuroprotection. For example, the previously mentioned salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, was found to protect neuronal cells from NO-induced damage, suggesting its potential in preventing or treating neurodegenerative diseases associated with nitric oxide.

Furthermore, studies on ethanol extracts from various plants have demonstrated neuroprotective effects against glutamate-induced oxidative stress and neuronal toxicity. mdpi.comuwc.ac.za An ethanol extract of Polyscias fruticosa was shown to reduce intracellular calcium and ROS levels, and to rescue degenerative neurons in an in vivo model of ischemia. uwc.ac.za Similarly, an ethanol extract of Sparassis crispa protected hippocampal cells from glutamate-induced toxicity by reducing ROS generation and activating antioxidant pathways. mdpi.com While these are complex extracts and not single compounds, they highlight the potential of ethanol-containing structures in neuroprotection. Co-treatment of blood-brain barrier endothelial cells with ethanol and antioxidants has also been shown to negate some of the adverse effects of ethanol on cell viability. nih.gov

Central Nervous System (CNS) Effects (e.g., Hypnotic, Anticonvulsant)

The search for novel therapeutic agents for neurological disorders like epilepsy remains a significant challenge, with a substantial number of patients exhibiting resistance to current treatments. drugbank.commdpi.com Modern drug design often employs a strategy of molecular hybridization, combining different pharmacophoric units to enhance efficacy and reduce side effects. nih.gov

While direct studies on the hypnotic or anticonvulsant properties of simple this compound analogues are limited, the trimethoxyphenyl moiety is a key feature in compounds with other CNS activities. The design of new anticonvulsants often involves creating structures that can interact with specific targets in the CNS, such as ion channels or neurotransmitter receptors. For instance, some successful antiepileptic drugs (AEDs) are designed to mimic the structure of benzodiazepines to bind to their receptors. nih.gov A series of 7-substituted- nih.govnih.govnih.govtriazolo[1,5-α]pyrimidine derivatives were designed with this rationale, incorporating an aromatic ring system intended to interact with benzodiazepine (B76468) receptors. nih.gov

Another approach involves modifying existing AEDs. Tiagabine, an inhibitor of gamma-aminobutyric acid (GABA) reuptake, contains a bis(3-methylthiophen-2-yl) methane (B114726) fragment crucial for its activity and ability to cross the blood-brain barrier. nih.gov New hybrid compounds have been synthesized by combining this thiophene-containing pharmacophore with a pyrrolidine-2,5-dione structure, another known anticonvulsant element. nih.gov

The development of new anticonvulsants often involves screening in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. mdpi.comnih.gov For example, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in these models, with the most active compound showing a more favorable efficacy and safety profile than the reference drug, valproic acid. mdpi.com These studies highlight the importance of specific structural features and substitutions in determining the anticonvulsant potential of new chemical entities.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives This table is based on data from published research and is intended for informational purposes only.

| Compound | MES Test (ED₅₀ mg/kg) | 6 Hz Test (ED₅₀ mg/kg) | Protective Index (MES) | Protective Index (6 Hz) |

|---|---|---|---|---|

| 6 | 68.30 | 28.20 | >5.86 | >10.64 |

| 19 | 100.31 | 48.77 | >3.00 | >6.15 |

| Valproic Acid (Reference) | 252.74 | 130.64 | 1.63 | 3.16 |

Data sourced from a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com

Neuroprotective Effects Under Oxidative Stress Conditions

Oxidative stress is a key pathological mechanism in various neurodegenerative disorders. Ethanol, for example, is known to induce the production of reactive oxygen species (ROS), leading to neurotoxicity. nih.gov Consequently, compounds that can mitigate oxidative stress are of significant interest for their neuroprotective potential.

A synthetic analogue of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) , has demonstrated significant neuroprotective effects. drugbank.com In a study using HT22 hippocampal cells, pretreatment with GlcNAc-Sal attenuated cell death induced by sodium nitroprusside (SNP), a compound that generates nitric oxide (NO) and induces oxidative stress. drugbank.com The protective mechanism of GlcNAc-Sal was linked to its ability to inhibit the intracellular production of ROS and NO, as well as to regulate the expression of genes and proteins involved in apoptosis. drugbank.com

Similarly, ethanol extracts of Polyscias fruticosa (EEPF) have shown neuroprotective properties against glutamate-induced neurotoxicity, a process also mediated by oxidative stress. usda.gov Treatment with EEPF reduced intracellular calcium (Ca²⁺) influx and ROS levels, key triggers in the glutamate-induced cell death cascade. usda.gov Furthermore, the extract was found to modulate the expression of proteins involved in cell survival and apoptosis, such as Akt, CREB, BDNF, Bcl-2, and Bax. usda.gov These findings suggest that compounds capable of counteracting oxidative stress can protect neurons from various toxic insults.

The blood-brain barrier (BBB) is crucial for maintaining the brain's homeostasis, and its disruption by agents like ethanol can exacerbate neurodegeneration. nih.gov Research has explored the potential of antioxidants to protect the endothelial cells of the BBB from ethanol-induced damage. nih.gov While co-treatment with an antioxidant-rich tincture was able to negate some of ethanol's effects on cell viability, it did not reverse the impact on tight junction protein transcription or barrier permeability, highlighting the complex nature of neuroprotection. nih.gov

Modulation of Neurotransmitter Systems

The function of the central nervous system relies on complex signaling networks controlled by neurotransmitters. beilstein-journals.org Ethanol is known to alter the function of several neurotransmitter systems, including the inhibitory GABAergic system and the excitatory glutamatergic system. beilstein-journals.org The modulation of these systems is a key target for many neuroactive drugs.

While direct evidence of this compound analogues modulating specific neurotransmitter receptors is still emerging, related compounds have been shown to influence critical neuronal signaling pathways. For instance, chalcones containing a 3,4,5-trimethoxyphenyl moiety have been identified as inhibitors of oncogenic K-Ras signaling. K-Ras proteins are small GTPases that act as master switches in pathways controlling cell proliferation, differentiation, and survival. The study found that certain trimethoxyphenyl chalcones could displace K-Ras from the plasma membrane, thereby blocking its downstream signaling. Since Ras signaling is fundamental to neuronal function and plasticity, its modulation by these compounds represents a significant effect on cellular processes within the nervous system.

The ability of a compound to modulate neurotransmitter release can also be achieved by acting on presynaptic autoreceptors or by altering the machinery of vesicular release. beilstein-journals.org This can involve changes in ion channel conductance on the presynaptic membrane or direct interaction with proteins of the release apparatus. beilstein-journals.org

Antimicrobial and Antifungal Activities

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Analogues and derivatives of this compound have shown promise in this area. A series of compounds with a 2-(3,4,5-trimethoxyphenyl) thiazolyl structure demonstrated modest microbicidal activity but significant anti-biofilm activity. Biofilms are communities of microorganisms that are notoriously difficult to eradicate, and agents that can disrupt them are of great clinical interest.

Derivatives of 3,4,5-trimethoxybenzoic acid have also been explored for their antimicrobial properties. nih.gov Hydroxyl amides synthesized from this acid were evaluated against a panel of bacteria and fungi. nih.gov In another study, trimethoxybenzoic acid derivatives were investigated as potential efflux pump inhibitors. nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore the efficacy of existing drugs. While some derivatives showed direct antibacterial activity, others were found to inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus. nih.gov

Furthermore, novel 1,2,4-triazole (B32235) derivatives have been synthesized and screened for their antimicrobial effects. nih.gov Some of these compounds exhibited strong antifungal activity against Microsporum gypseum and potent antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drugs ketoconazole (B1673606) and streptomycin, respectively. nih.gov The structure-activity relationship study indicated that bulky substituents could reduce the activity, suggesting that steric hindrance plays a role. nih.gov

Table 2: Antimicrobial Activity of Selected Trimethoxyphenyl Derivatives This table is based on data from published research and is intended for informational purposes only.

| Compound Class | Organism | Activity |

|---|---|---|

| 2-(3,4,5-trimethoxyphenyl) thiazoles | Various bacteria and fungi | Low to moderate microbicidal activity, good anti-biofilm activity. |

| Trimethoxybenzoic acid derivatives | Salmonella enterica, Staphylococcus aureus | Some direct antibacterial activity; others showed efflux pump inhibition. nih.gov |

| 1,2,4-Triazole derivatives | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial activity, some superior to standard drugs. nih.gov |

| 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole/oxadiazole derivatives | Various fungi | Antifungal activity. nih.gov |

Antidiabetic Potential

One of the major long-term complications of diabetes mellitus is the damage to various tissues, including nerves, the retina, and kidneys. These complications are linked to the polyol pathway, where the enzyme aldose reductase (AR) converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent cellular damage through oxidative stress. Therefore, inhibiting aldose reductase is a key therapeutic strategy for preventing or mitigating diabetic complications.

A number of compounds have been investigated as aldose reductase inhibitors (ARIs). While many are synthetic, several plant-derived compounds have also shown potent AR inhibitory activity. The inhibition of AR can counteract oxidative-nitrosative stress and the activation of poly(ADP-ribose) polymerase (PARP), another pathway implicated in diabetic tissue damage.

Studies have identified highly potent and specific ARIs. For example, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) was found to be a very selective inhibitor of rat lens aldose reductase, with an inhibition constant (Ki) in the nanomolar range. Its inhibition was noncompetitive with respect to the cofactor NADPH. Another compound, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid , also demonstrated significant in vitro inhibition of lens aldose reductase from diabetic rats.

The search for ARIs has explored a variety of chemical scaffolds. The effectiveness of these inhibitors is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Table 3: Selected Aldose Reductase Inhibitors and their Activity This table is based on data from published research and is intended for informational purposes only.

| Inhibitor | Enzyme Source | Inhibition Type | Potency |

|---|---|---|---|

| Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) | Rat Lens Aldose Reductase | Mixed for glyceraldehyde, Noncompetitive for NADPH | Ki = 8.0 x 10⁻⁸ M (vs glyceraldehyde), Ki = 1.70 x 10⁻⁸ M (vs NADPH) |

| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid | Rat Lens Aldose Reductase | Uncompetitive | IC₅₀ in micromolar range |

| Fidarestat | - | - | Potent and specific ARI |

Antiparasitic Activity (e.g., Antiplasmodial Activity Against Plasmodium Species)

Malaria, caused by Plasmodium parasites, remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antimalarial agents. Various chemical scaffolds are being explored for their antiplasmodial activity.

While direct studies on this compound analogues for antiparasitic activity are not abundant, the trimethoxyphenyl motif is present in compounds with other significant biological activities, making it an interesting fragment for incorporation into new antiparasitic drug candidates. nih.gov The development of new antimalarials often involves screening diverse chemical libraries. For example, a series of 1,3,5-triazine-substituted polyamine analogues were tested against Plasmodium falciparum and showed activity, particularly against a chloroquine-resistant strain. nih.gov

Another class of compounds, 1,2,4-triazolo[4,3-a]pyrazines , has been identified as potent antimalarial leads, believed to act by dysregulating the P. falciparum ATP4ase. Research on this scaffold has involved synthesizing new analogues through amination reactions to explore structure-activity relationships.

The antiplasmodial activity of norcantharidin (B1212189) analogues has also been investigated. These compounds target serine/threonine protein phosphatases, which are essential for the Plasmodium life cycle and are not targeted by current commercial antimalarials. Modifications to the norcantharidin structure have led to analogues with improved activity compared to the parent compound.

New sulfonamide-dipeptide derivatives have also been synthesized and shown to possess antiplasmodial activity against P. falciparum, with some compounds also exhibiting antioxidant properties, which is beneficial in combating the oxidative stress associated with malaria pathophysiology. These varied examples demonstrate that a range of chemical structures can exhibit antiplasmodial effects, and the incorporation of biologically active motifs like the trimethoxyphenyl group could be a viable strategy in the design of novel antiparasitic agents.

Psychoactive and Psychomimetic Analogues (e.g., Mescaline-like Activity)

The exploration of psychoactive and psychomimetic analogues of this compound is intrinsically linked to the study of mescaline (3,4,5-trimethoxyphenethylamine) and its derivatives. Mescaline, a naturally occurring psychedelic protoalkaloid found in cacti such as peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi), is known for its hallucinogenic effects. wikipedia.orgwikipedia.orgiiab.me These effects are primarily mediated through its action as a partial agonist at serotonin 5-HT₂A receptors. wikipedia.orgwikipedia.orgshaunlacob.com The structural relationship between mescaline and this compound, which is a metabolite of mescaline, has prompted research into a wide array of synthetic analogues to understand their structure-activity relationships (SAR). wikipedia.orggoogle.com

Modifications to the mescaline structure have led to the development of numerous analogues with varying potencies and qualitative effects. wikipedia.org These investigations have been crucial in elucidating the structural requirements for psychoactivity within this chemical class.

A significant body of research has focused on the phenethylamine (B48288) backbone, a core structure in many psychoactive compounds. acs.orgwikipedia.org Alterations to this structure, including the substitution pattern on the phenyl ring and modifications to the ethylamine (B1201723) side chain, have profound effects on pharmacological activity.

One of the key analogues is 3,4,5-trimethoxyamphetamine (TMA), which is the alpha-methylated (α-methyl) counterpart of mescaline. wikipedia.orgwikipedia.org While TMA is also a psychedelic, it is only about twice as potent as mescaline in humans, despite having similar serotonin receptor affinity. wikipedia.orgwikipedia.org This suggests that the α-methylation has a limited impact on potency enhancement compared to other classes of phenethylamine psychedelics. wikipedia.org

Further research has explored a wide range of substituted phenethylamines and amphetamines, leading to the identification of several classes of psychoactive compounds. frontiersin.orgfrontiersin.orgwikipedia.org These include the "2C" series, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and the "DOx" series, like DOM (2,5-dimethoxy-4-methylamphetamine). wikipedia.orgwikipedia.org These compounds often exhibit significantly greater potency than mescaline. wikipedia.org

The "scalines" are a series of mescaline analogues where the 4-position methoxy group is replaced by other alkoxy groups. frontiersin.org N-benzylphenethylamines, known as NBOMes, represent another class of potent psychoactive analogues. mdpi.com These compounds demonstrate high affinity for the 5-HT₂A receptor. mdpi.com

The following table summarizes some of the key analogues and derivatives of the this compound scaffold and their relationship to psychoactive and psychomimetic activity.

| Compound Name | Core Structure | Key Structural Modification | General Activity |

| Mescaline | Phenethylamine | 3,4,5-trimethoxy substitution | Psychedelic/Hallucinogenic wikipedia.orgwikipedia.org |

| 3,4,5-Trimethoxyamphetamine (TMA) | Amphetamine | α-methylation of mescaline | Psychedelic wikipedia.orgwikipedia.org |

| 2C-B | Phenethylamine | 2,5-dimethoxy-4-bromo substitution | Psychedelic/Entactogen wikipedia.orgresearchgate.net |

| DOM | Amphetamine | 2,5-dimethoxy-4-methyl substitution | Psychedelic wikipedia.org |

| Escaline | Phenethylamine | 4-ethoxy-3,5-dimethoxy substitution | Psychedelic wikipedia.org |

| N-Methylmescaline | Phenethylamine | N-methylation of mescaline | Found in some cacti wikipedia.org |

| NBOMe-mescaline | Phenethylamine | N-benzyl-2'-methoxy substitution on mescaline | Potent 5-HT₂A agonist wikipedia.org |

It is important to note that while 3,4,5-trimethoxyphenylethanol (TMPE), the alcohol corresponding to mescaline, and its aldehyde metabolite, 3,4,5-trimethoxyphenylacetaldehyde (B1229130) (TMPA), are metabolites of mescaline, they have been found to be inactive in producing mescaline-like effects in rodent studies. wikipedia.orggoogle.com Similarly, N-acetylmescaline (NAM), another metabolite, is also considered inactive. wikipedia.orggoogle.com This highlights the critical role of the primary amine group for the characteristic psychoactive effects of mescaline and its active analogues.

Molecular Mechanisms of Action of 3,4,5 Trimethoxyphenyl Compounds

Interaction with Microtubules and Tubulin Binding Sites (e.g., Colchicine (B1669291) Binding Site)

The 3,4,5-trimethoxyphenyl group is a key structural feature for the interaction of many compounds with tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal filaments involved in critical cellular functions, including cell division, motility, and intracellular transport. nih.govnih.gov The disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.

Compounds featuring the 3,4,5-trimethoxyphenyl ring often act as microtubule destabilizing agents by binding to the colchicine binding site on β-tubulin. nih.govnih.gov This binding event prevents the polymerization of tubulin dimers into microtubules. nih.govnih.gov The trimethoxyphenyl ring itself fits into a specific sub-cavity of the binding site, forming hydrophobic interactions with surrounding amino acid residues like Leu242, Ile318, and Val238, which is crucial for the binding affinity. nih.govnih.gov

While 2-(3,4,5-Trimethoxyphenyl)ethanol itself has not been the specific subject of extensive tubulin-binding studies, its core structure is analogous to the A-ring of highly potent tubulin inhibitors like colchicine and combretastatin (B1194345) A-4 (CA-4). researchgate.net The cis-stilbene (B147466) CA-4, for example, contains a 3,4,5-trimethoxyphenyl ring and is a powerful inhibitor of tubulin polymerization that binds to the colchicine site. researchgate.net Numerous synthetic molecules, such as certain chalcones and pyridine (B92270) derivatives containing the 3,4,5-trimethoxyphenyl motif, have been designed as tubulin polymerization inhibitors that bind to this site. nih.govnih.gov This suggests that the 3,4,5-trimethoxyphenyl unit within this compound provides a structural basis for potential interaction with the colchicine binding site on tubulin.

Table 1: Examples of 3,4,5-Trimethoxyphenyl-Containing Compounds and their Tubulin Inhibition

| Compound Class | Specific Example | Target Site | Mechanism of Action | IC₅₀ Value |

| Natural Product | Colchicine | Colchicine Binding Site | Inhibits tubulin polymerization | - |

| Stilbene (B7821643) | Combretastatin A-4 (CA-4) | Colchicine Binding Site | Inhibits tubulin polymerization nih.gov | - |

| Chalcone (B49325) | Chalcone 1 (unspecified) | Colchicine Binding Site | Microtubule destabilization nih.gov | 6.18 ± 0.69 μM nih.gov |

| Pyridine Derivative | Compound 9p | Colchicine Binding Site | Inhibits tubulin polymerization nih.gov | - |

| Heterocycle | Compound 4d | Colchicine Binding Site | Inhibits tubulin polymerization nih.gov | 3.35 μM nih.gov |

Receptor Binding and Influence on Cellular Signaling Pathways

The dual structure of this compound suggests it could influence cellular signaling through mechanisms associated with both of its constituent parts.

The ethanol (B145695) component of the molecule can modulate a variety of intracellular signaling cascades. Ethanol is known to affect pathways involving protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.gov It can also directly interact with and inhibit the function of certain ion channels, such as the TRPM8 and P2X4 receptors. nih.govgoogle.com

The 3,4,5-trimethoxyphenyl portion, through its primary interaction with tubulin, can profoundly impact cellular signaling. The disruption of the microtubule network triggers cell cycle checkpoints, leading to arrest in the G2/M phase. nih.govnih.gov This arrest can, in turn, activate downstream signaling pathways that culminate in apoptosis, or programmed cell death. nih.gov For example, compounds with this moiety have been shown to induce apoptosis in leukemia cells through mitochondrial-dependent pathways. nih.gov Additionally, certain trimethoxyphenyl-containing chalcones can act as antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. nih.gov

Induction of Cellular Stress Responses and Morphological Changes

Exposure to this compound can potentially induce significant cellular stress and morphological alterations through distinct mechanisms.

The ethanol portion is known to be a cellular stressor. It can cause proteotoxic stress, leading to the misfolding and aggregation of proteins. nih.gov This, in turn, can trigger the heat shock response, a cellular defense mechanism characterized by the increased expression of heat shock proteins (Hsps) that act as molecular chaperones to refold or degrade damaged proteins. youtube.com Ethanol metabolism can also generate reactive oxygen species (ROS), leading to oxidative stress, which damages lipids, proteins, and DNA. youtube.com

The action of the 3,4,5-trimethoxyphenyl group on the cytoskeleton is a direct cause of profound morphological changes. By inhibiting tubulin polymerization, these compounds lead to the collapse of the microtubule network. nih.govnih.gov This results in a loss of cell shape, and crucially, the failure to form a proper mitotic spindle during cell division. The cell is unable to segregate its chromosomes correctly, leading to mitotic arrest and often culminating in apoptosis. nih.govnih.gov This induction of apoptosis is a key cellular response to the damage caused by microtubule-disrupting agents. nih.gov

Detailed Analysis of Apoptotic Pathways and Regulatory Proteins (e.g., Cyclin-B1, p53, Bax, Bcl-2, Caspases)

The pro-apoptotic activity of compounds featuring the 3,4,5-trimethoxyphenyl moiety is a cornerstone of their potential as anticancer agents. This activity is not the result of a single action but rather a coordinated series of events that disrupt the normal cellular life cycle and drive the cell towards programmed death. While direct and extensive research on this compound is limited, a detailed examination of structurally related compounds and the constituent parts of the molecule—the 3,4,5-trimethoxyphenyl group and the ethanol side chain—provides significant insight into the molecular pathways it likely influences. The mechanism of action often involves inducing cell cycle arrest, modulating the activity of key regulatory proteins, and activating the caspase cascade, ultimately leading to apoptosis.

A significant body of research underscores the importance of the 3,4,5-trimethoxyphenyl group for the cytotoxic and antiproliferative activities of various synthetic compounds. nih.govmdpi.com This moiety is a common feature in a range of bioactive molecules that have been shown to induce apoptosis through mitochondrial involvement. nih.gov For instance, studies on synthetic acetophenones, chalcones, and other heterocyclic compounds containing the 3,4,5-trimethoxyphenyl fragment reveal a consistent pattern of inducing apoptotic-like cell death in cancer cell lines. nih.govnih.gov These compounds often act by destabilizing microtubules, which leads to cell cycle arrest, a critical precursor to apoptosis. nih.gov

Furthermore, the ethanol component of this compound suggests an additional layer of pro-apoptotic activity. Ethanol itself has been documented to induce apoptosis in various cell types, including neuronal and lymphocyte cells, often through mechanisms that overlap with those of other cytotoxic agents. nih.govnih.gov It can trigger cell cycle arrest and initiate apoptosis through pathways involving key regulatory proteins. nih.gov Therefore, the apoptotic potential of this compound can be understood as a synergistic effect of its two main structural components.

Cyclin-B1

p53

The tumor suppressor protein p53 is often referred to as the "guardian of the genome" due to its central role in orchestrating cellular responses to stress, including DNA damage. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. nih.gov The influence of the 3,4,5-trimethoxyphenyl group on the p53 pathway is evident in several studies. For example, certain novel trimethoxyphenyl-based analogues have been shown to boost the levels of p53 in hepatocellular carcinoma cells. nih.gov

Ethanol has also been shown to activate the p53 pathway in response to alcohol-induced DNA damage. nih.govnih.gov In breast cancer cells, for instance, ethanol exposure leads to increased phosphorylation and transcriptional activity of p53. nih.govresearchgate.net This activation of p53, in turn, can lead to the upregulation of its pro-apoptotic target genes. nih.gov However, it is noteworthy that in some cell types, such as human neuroblastoma cells, ethanol treatment has been observed to increase the expression of the cell cycle inhibitor p21 without affecting the levels of p53 or its other target genes like Bax. nih.gov This suggests that the effect of ethanol on the p53 pathway can be cell-type specific. Given these findings, this compound may exert its pro-apoptotic effects in part through the activation of the p53 pathway, a mechanism that is likely influenced by the specific cellular context.

Bax and Bcl-2

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the activation of the caspase cascade.

Several compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to modulate the expression of Bax and Bcl-2 in favor of apoptosis. For example, some novel trimethoxyphenyl-based analogues have been found to increase the levels of Bax while decreasing the levels of Bcl-2 in cancer cells. nih.gov Similarly, ethanol has been demonstrated to promote apoptosis by increasing Bax expression and decreasing Bcl-2 expression. nih.gov This alteration of the Bax/Bcl-2 ratio is a key mechanism in ethanol-induced apoptosis in various cell lines. nih.gov Therefore, it is highly probable that this compound also promotes apoptosis by increasing the Bax/Bcl-2 ratio, thereby triggering the mitochondrial pathway of cell death.

Caspases

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of caspases is a common downstream effect of treatment with compounds containing the 3,4,5-trimethoxyphenyl group. For example, trans-3, 5, 4′-trimethoxystilbene, a resveratrol (B1683913) derivative, has been shown to sensitize osteosarcoma cells to apoptosis through the activation of caspases. nih.gov This activation is often linked to the release of cytochrome c from the mitochondria, which is a key event in the formation of the apoptosome and the activation of caspase-9. nih.gov

Ethanol has also been shown to induce apoptosis through the activation of caspases. nih.govnih.gov Studies have demonstrated that ethanol treatment can lead to the activation of both initiator and executioner caspases, including caspase-3 and caspase-9. nih.gov This caspase activation is a critical step in ethanol-induced programmed cell death. nih.gov Consequently, it is reasonable to infer that this compound likely triggers the caspase cascade as a final step in its induction of apoptosis.

Research Findings on the Apoptotic Effects of 3,4,5-Trimethoxyphenyl Compounds

| Compound Type | Cell Line | Effect on Apoptotic Pathways and Proteins | Key Findings |

|---|---|---|---|

| Bioactive heterocycles with 3,4,5-trimethoxyphenyl fragment | MGC-803 (gastric cancer) | Induction of G2/M phase arrest and apoptosis, change in mitochondrial membrane potential | Acts as a tubulin polymerization inhibitor. nih.gov |

| Synthetic compounds with 3,4,5-trimethoxyphenyl analogues | Jurkat (T-cell leukemia) | Induction of apoptotic-like cell death with mitochondrial involvement | Shows selective cytotoxicity towards neoplastic cells. nih.gov |

| Novel trimethoxyphenyl-based analogues | HepG2 (hepatocellular carcinoma) | Increased levels of p53 and Bax, decreased level of Bcl-2 | Induces cell cycle disturbance at the G2/M phase. nih.gov |

| Ethanol | MCF-7 (breast cancer) | Activation of the p53 pathway, increased p21 and Bax expression, G0/G1 cell cycle arrest | Protects cells from alcohol-induced DNA damage through a functional p53 pathway. nih.gov |

| Ethanol | Human neuroblastoma cells | Increased p21 expression, cell cycle arrest, and apoptosis, with no change in p53, Bax, or Bcl-2 levels | Effects are mediated through Sp1-dependent p75NTR expression. nih.gov |

| Trans-3, 5, 4′-trimethoxystilbene | 143B (osteosarcoma) | Activation of caspases, increased PARP-1 cleavage | Sensitizes cells to TRAIL-induced apoptosis via ROS-induced caspase activation. nih.gov |

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxyphenyl Containing Compounds

Criticality of the 3,4,5-Trimethoxyphenyl Moiety as a Core Pharmacophore